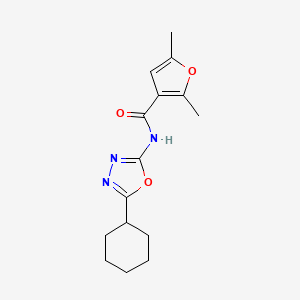

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclohexyl group at position 5 and a 2,5-dimethylfuran-3-carboxamide moiety. This structure combines lipophilic (cyclohexyl) and aromatic (dimethylfuran) elements, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability . Synthesized via condensation reactions involving 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride, the compound has demonstrated notable anti-inflammatory activity in preliminary assays, distinguishing it from analogs with other therapeutic focuses (e.g., antimicrobial or antifungal) .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-9-8-12(10(2)20-9)13(19)16-15-18-17-14(21-15)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUGYONHZFTNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, exhibit promising anticancer properties. A study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects against murine tumor lines such as B16-F0 (melanoma) and LM3 (mammary adenocarcinoma). The results demonstrated that certain compounds showed selective cytotoxicity towards cancer cells while sparing normal cells .

Antidiabetic Properties

The compound has also been screened for antidiabetic activity. In vitro assays indicated that some oxadiazole derivatives possess the ability to inhibit enzymes related to glucose metabolism, which could lead to potential therapeutic strategies for managing diabetes .

Anti-inflammatory Effects

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been evaluated for anti-inflammatory properties. Studies have shown that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests a potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of oxadiazole derivatives. Compounds containing the oxadiazole moiety have been shown to improve cognitive functions in models of Alzheimer’s disease by inhibiting acetylcholinesterase activity. This suggests that N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide could be explored further for neurodegenerative disease therapies .

As a Building Block in Organic Synthesis

The unique structural features of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide make it a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the development of new materials with specific properties tailored for applications in electronics and photonics .

Case Study 1: Anticancer Efficacy

In a detailed investigation involving several synthesized oxadiazole derivatives, one compound demonstrated a significant reduction in tumor size in animal models when administered at specific dosages over a defined period. The study utilized histopathological analysis to confirm the anticancer efficacy and safety profile of the compound .

Case Study 2: Neuroprotective Mechanism

A comparative study on several oxadiazole derivatives revealed that those with specific substitutions on the oxadiazole ring exhibited enhanced neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The mechanism was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide with structurally related compounds:

Key Observations:

Core Heterocycle Variations: The target compound and LMM5/LMM11 share a 1,3,4-oxadiazole core, whereas N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide () replaces oxygen with sulfur in the thiadiazole ring. This substitution may alter electronic properties, solubility, and metabolic stability . Sulfonamide derivatives () retain the oxadiazole core but incorporate sulfonamide groups, which are known for diverse biological interactions (e.g., enzyme inhibition) .

Carboxamide vs. Sulfamoyl: The target compound’s 2,5-dimethylfuran-3-carboxamide differs from the sulfamoyl benzamide groups in LMM5/LMM11, which may reduce off-target interactions (e.g., carbonic anhydrase inhibition common in sulfonamides) .

Biological Activity :

- The target compound’s anti-inflammatory activity contrasts with the antifungal focus of LMM5/LMM11, suggesting divergent therapeutic targets .

- Sulfonamide derivatives () exhibit broader activity (antimicrobial, anti-diabetic), likely due to the sulfonamide moiety’s versatility in binding multiple enzymes .

Unstudied Potential: The thiadiazole analog () lacks reported bioactivity data but represents a promising candidate for comparative studies on heteroatom effects .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications based on various studies.

Synthesis and Characterization

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide generally involves a multistep reaction scheme beginning with benzohydrazide as a precursor. The process typically includes:

- Formation of the Oxadiazole Ring : The cyclohexyl group is introduced to form the 1,3,4-oxadiazole structure.

- Carboxamide Formation : The final step involves the introduction of the 2,5-dimethylfuran moiety through acylation.

Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have shown that N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.

- Apoptosis Induction : It promotes apoptosis in tumor cells by activating intrinsic apoptotic pathways.

In a study involving a series of synthesized oxadiazole derivatives, compounds similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide demonstrated IC50 values in the micromolar range against various cancer cell lines .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects. Research findings suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism could involve:

- Inhibition of α-glucosidase : This enzyme plays a critical role in carbohydrate digestion and absorption.

- Improvement of Glucose Uptake : The compound may facilitate glucose uptake in peripheral tissues .

Anti-inflammatory Activity

Inflammation is a common pathway in many diseases, including cancer and diabetes. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity suggests its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been widely studied. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibits bactericidal effects against various strains of bacteria. Studies indicate that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae due to its ability to disrupt bacterial cell walls .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound demonstrated an IC50 value of approximately 15 µM for A549 cells after 48 hours of treatment.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Biological Activities of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Q & A

Basic: What synthetic methodologies are employed to synthesize N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide?

Answer:

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylhydrazides using dehydrating agents like POCl₃ or H₂SO₄. For example, analogous compounds in EP Patent 2013/087577 (herbicidal oxadiazoles) were synthesized via condensation of carboxylic acid hydrazides with cyclohexylcarbonyl chloride, followed by cyclization . Key steps include:

- Intermediate formation : Reacting 2,5-dimethylfuran-3-carboxylic acid with hydrazine to form the acylhydrazide.

- Cyclization : Treating with POCl₃ to form the 1,3,4-oxadiazole ring.

- Functionalization : Introducing the cyclohexyl group via nucleophilic substitution.

Validation : Confirm purity via HPLC (>95%) and structure via (e.g., oxadiazole proton at δ 8.2–8.5 ppm) and IR (C=O stretch ~1650 cm⁻¹) .

Advanced: How can researchers evaluate the herbicidal efficacy of this compound under varying environmental conditions?

Answer:

Based on herbicide development protocols in EP Patent 2013/087577, design experiments to assess:

- Dose-response curves : Test concentrations from 0.1–100 ppm on model weeds (e.g., Avena fatua).

- Environmental variables : Include soil pH (4–8), temperature (10–30°C), and UV exposure (simulating field conditions).

- Mode of action : Measure inhibition of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), common targets for oxadiazole herbicides .

Data Analysis : Use ANOVA to compare efficacy across conditions. For example, a 10% reduction in activity at pH <5 may indicate sensitivity to acidic soils.

Basic: What spectroscopic and chromatographic techniques are used to confirm the compound’s structural integrity?

Answer:

Key Methods :

Advanced: How can researchers resolve discrepancies in bioactivity data across studies (e.g., herbicidal vs. antimicrobial activity)?

Answer:

Contradictions may arise from:

- Assay conditions : Antimicrobial studies (e.g., S. aureus in ) use nutrient-rich media, while herbicidal assays employ soil or agar with controlled nutrients.

- Target specificity : Oxadiazoles may inhibit ALS in plants (herbicidal) but bind to bacterial cell walls (antimicrobial).

Methodological Adjustments : - Perform target-specific assays (e.g., ALS inhibition vs. bacterial membrane permeability).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for each target .

Basic: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Steps :

Vary substituents : Modify the cyclohexyl group (e.g., replace with phenyl, isopropyl) and furan methyl groups.

Assay key properties :

- Lipophilicity : Measure logP values (e.g., shake-flask method).

- Bioactivity : Test herbicidal (weed germination inhibition) and antimicrobial (MIC against S. aureus) profiles.

Statistical modeling : Use multiple linear regression (MLR) to correlate substituent effects (e.g., Hammett σ) with activity .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to ALS (PDB: 1JBL) or bacterial FabI (PDB: 3GNS).

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : Run 100-ns trajectories to evaluate stability in membrane bilayers (e.g., for antimicrobial activity).

Validation : Compare predicted binding energies with experimental IC₅₀ values .

Basic: What are the challenges in characterizing physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Solubility : Use shake-flask method with buffers (pH 1–10). Oxadiazoles often exhibit poor aqueous solubility (<0.1 mg/mL), requiring co-solvents (DMSO) for in vitro assays.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., furan ring oxidation) .

Advanced: How to optimize the compound’s bioavailability for in vivo studies?

Answer:

- Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance solubility.

- Pharmacokinetics : Perform IV/PO dosing in rodents. Calculate AUC and bioavailability (F%) using LC-MS/MS.

- Metabolite ID : Use high-resolution MS to detect Phase I/II metabolites (e.g., hydroxylation at cyclohexyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.